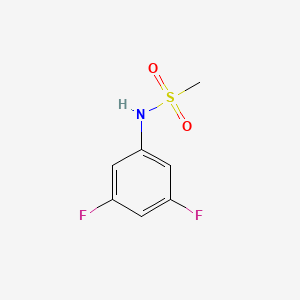

N-(3,5-difluorophenyl)methanesulfonamide

Description

N-(3,5-Difluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 3,5-difluorophenyl ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of HIV-1 capsid inhibitors and fungicidal agents . Its structural simplicity allows for versatile modifications, making it a scaffold for derivatives with enhanced biological activity.

Key properties include:

- Molecular Formula: C₇H₆F₂NO₂S

- Molecular Weight: 206.19 g/mol

- Synthesis: Typically involves deprotection of tert-butylsulfinamide intermediates using HCl in methanol, yielding the methanesulfonamide product with high purity (e.g., 76% yield in intermediate synthesis) .

Properties

Molecular Formula |

C7H7F2NO2S |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |

InChI Key |

GNHIQBCFBSLRNR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Fluorination Impact : The 3,5-difluorophenyl group enhances metabolic stability and target binding across derivatives, as seen in AVE-1625 (BACE inhibition) and IV-5 (fungicidal activity) .

- Structural Complexity : Addition of azetidinyl or trifluoromethyl groups (e.g., in AVE-1625 and IV-5) increases molecular complexity, enabling niche applications in neuroscience and agriculture, respectively .

- Safety Profiles : Simpler sulfonamides like this compound are generally safe intermediates, while complex derivatives like AVE-1625 require stringent handling despite low hazard ratings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.